2-Fluoro-5-(methoxymethoxy)pyridine
Overview
Description
2-Fluoro-5-(methoxymethoxy)pyridine: is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the second position and a methoxymethoxy group at the fifth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methoxymethoxy)pyridine typically involves the fluorination of a pyridine derivative. One common method is the reaction of 2,5-dihydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Major products are pyridine N-oxides.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-(methoxymethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets . The methoxymethoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.
5-Methoxymethoxypyridine: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.
2,6-Difluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and biological properties.
Uniqueness: 2-Fluoro-5-(methoxymethoxy)pyridine is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-(methoxymethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTVWOIYDHMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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